UNC-926 Hydochloride UNC-926 Hydochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC3021760
InChI: InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H
SMILES: C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl
Molecular Formula: C16H22BrClN2O
Molecular Weight: 373.7 g/mol

UNC-926 Hydochloride

CAS No.:

Cat. No.: VC3021760

Molecular Formula: C16H22BrClN2O

Molecular Weight: 373.7 g/mol

* For research use only. Not for human or veterinary use.

UNC-926 Hydochloride -

Specification

Molecular Formula C16H22BrClN2O
Molecular Weight 373.7 g/mol
IUPAC Name (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H
Standard InChI Key DPPMBBHOXQOMJI-UHFFFAOYSA-N
SMILES C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl
Canonical SMILES C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl

Introduction

Chemical Identity and Structure

UNC-926 hydrochloride is chemically defined as (3-bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride. This compound possesses a distinct molecular structure characterized by a bromophenyl group connected to a pyrrolidin-piperidin system via a methanone linkage, with the addition of a hydrochloride salt . The parent compound of UNC-926 hydrochloride is (3-Bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone, with the hydrochloride form improving stability and solubility characteristics for research applications .

Chemical Identifiers

The compound is identified by several key parameters, as detailed in Table 1 below:

ParameterValue
Chemical FormulaC₁₆H₂₁BrN₂O·HCl
CAS Registry Number1184136-10-4
Alternative CAS Number1782573-49-2
Molecular Weight373.72 g/mol
Exact Mass372.06040 Da
InChI KeyDPPMBBHOXQOMJI-UHFFFAOYSA-N

The compound is also known by various synonyms including UNC-926, UNC926, UNC 926 hydrochloride, and (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone hydrochloride .

Physical and Chemical Properties

UNC-926 hydrochloride exhibits specific physicochemical properties that influence its handling, storage, and application in research settings. Understanding these properties is crucial for appropriate utilization in laboratory investigations.

Molecular Properties

The molecular structure of UNC-926 hydrochloride contributes to its distinct characteristics:

PropertyValueReference
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Monoisotopic Mass372.06040 Da
Molecular Weight373.72 g/mol
Desired ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM2.6758 mL13.3790 mL26.7580 mL
5 mM0.5352 mL2.6758 mL5.3516 mL
10 mM0.2676 mL1.3379 mL2.6758 mL

This data assists researchers in accurate preparation of solutions for experimental use .

Biological Activity and Mechanism of Action

UNC-926 hydrochloride functions primarily as a methyl-lysine (Kme) reader domain inhibitor, with significant activity against specific protein targets involved in chromatin regulation and epigenetic processes.

Target Specificity

The compound demonstrates selective inhibition of MBT (Malignant Brain Tumor) domain-containing proteins:

  • It inhibits L3MBTL1 with an IC₅₀ value of 3.9 μM

  • Shows affinity for the homologous protein L3MBTL3 in the low micromolar range

  • Exhibits antagonistic activity against L3MBTL4

  • Demonstrates decreased affinity for other MBT domains and shows no binding to CBX7, indicating target selectivity

Research Applications

UNC-926 hydrochloride has significant utility in epigenetic research, particularly in studies focused on chromatin regulation and protein-methyl lysine interactions.

Epigenetic Research Tools

As a selective inhibitor of methyl-lysine reader domains, UNC-926 hydrochloride provides researchers with a chemical probe to:

  • Investigate the biological functions of L3MBTL1, L3MBTL3, and L3MBTL4 in cellular processes

  • Explore the consequences of disrupting methyl-lysine recognition in chromatin organization

  • Study the role of MBT domain proteins in gene expression regulation and cell proliferation

  • Develop structure-activity relationships for methyl-lysine reader antagonists

Structure-Activity Relationship Studies

The development of UNC-926 hydrochloride has contributed to understanding structure-activity relationships of methyl-lysine reader antagonists. According to Herold et al. (2012), UNC-926 serves as an important compound in the exploration of chemical modifications that influence binding affinity and selectivity for MBT domain proteins .

Hazard ClassificationDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
WGK Germany3

These classifications indicate that UNC-926 hydrochloride may cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

SupplierProduct NumberPackagingPrice (as of April 2025)
Sigma-AldrichSML05545 mg$98.10
Sigma-AldrichSML055425 mg$385.00
Cayman Chemical273025 mg$68.00
Cayman Chemical2730210 mg$121.00
Cayman Chemical2730225 mg$286.00
GlpBioGC12419Sample solution (25 μL, 10 mM)Not specified

This availability from multiple vendors facilitates research access to the compound .

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